(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone
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Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is an organic compound that features a unique combination of heterocyclic structures. The presence of the oxadiazole, pyrrolidine, and furan rings in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the furan ring is often incorporated through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the pyrrolidine ring.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted pyrrolidines
Scientific Research Applications
Chemistry
In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound in drug discovery.
Industry
Mechanism of Action
The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity to its targets, while the furan ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzofuran-3-yl)methanone
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone
Uniqueness
What sets (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone apart from similar compounds is the presence of the furan ring, which can impart unique electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is a derivative of the 1,2,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazole derivatives are known for their significant biological activities. They have been extensively studied for their potential as anticancer agents due to their ability to interact with various biological targets. These compounds often exhibit mechanisms that inhibit cancer cell proliferation by targeting specific enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell growth through various mechanisms:
- Mechanism of Action : It targets multiple enzymes involved in cancer progression, including HDAC and telomerase .
- Research Findings : A study indicated that oxadiazole derivatives could inhibit telomerase activity effectively, which is crucial for cancer cell immortality .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Target Enzyme | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | Thymidylate Synthase | 5.0 | |
Compound B | HDAC | 10.0 | |
Compound C | Telomerase | 7.5 |
2. Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains:
- In Vitro Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 15.0 | |
Bacillus subtilis | 10.0 |
3. Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal effects:
- Fungal Strains Tested : The compound was tested against Candida albicans and Fusarium oxysporum.
Table 3: Antifungal Activity Results
4. Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been explored:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of oxadiazole derivatives:
- Case Study on Anticancer Efficacy : A study demonstrated that a series of oxadiazole derivatives significantly reduced tumor size in xenograft models by inhibiting key signaling pathways involved in cancer progression .
- Antibacterial Efficacy Assessment : Another research focused on the synthesis and evaluation of various pyrrolidine-based oxadiazoles showed promising antibacterial activity against resistant strains of bacteria .
Properties
IUPAC Name |
furan-3-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-11(9-2-4-16-6-9)14-3-1-8(5-14)10-12-7-17-13-10/h2,4,6-8H,1,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSUAYHUYOATPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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